molecular formula C8H14O B8773334 2-Allylcyclopentanol

2-Allylcyclopentanol

Cat. No.: B8773334
M. Wt: 126.20 g/mol
InChI Key: AKMQRQYIMCRNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allylcyclopentanol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-prop-2-enylcyclopentan-1-ol

InChI

InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h2,7-9H,1,3-6H2

InChI Key

AKMQRQYIMCRNHP-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCC1O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a reaction vessel was added magnesium turnings (2.45 equivalents) and MeTHF (8 volumes). The flask was then sparged with nitrogen and 5-bromo-1-pentene (2.4 equivalents) was added to the addition funnel. The mixture was heated to about 60° C. and 0.05 volumes of 5-bromo-1-pentene were dripped into the mixture to initiate the reaction. Once the reaction initiated, the remaining portion of 5-bromo-1-pentene was slowly added into the flask over about 3 hours. After the addition, the reaction was allowed to stir at about 60° C. for about 1 hour after which Grignard L was cooled to room temperature. In a separate flask was added ethyl formate (1.0 equivalent) and titanium isopropoxide (0.5 equivalents) in MeTHF (2 volumes) under nitrogen. The mixture was cooled to about 0° C. and slowly the Grignard L was added into the flask over 3 hours. Upon complete addition, the reaction mixture was allowed to warm to room temperature and the reaction was stirred for about 12 hours. The mixture was then cooled to about 0° C. and 4M sulfuric acid (10 volumes) was added slowly. The slurry was stirred for 30 minutes after which the salts were dissolved. The mixture was then polished filtered. The biphasic mixture was separated and the organic layer was then washed twice with 10 wt. % sodium bicarbonate (10 volumes) and once with water (10 volumes). The organic layer is concentrated under reduced pressure at about 0° C. to obtain crude 2-allylcyclopentanol M. 1H NMR (400 MHz, CDCl3): δ 5.53-5.43 (m, 1H), 4.76-4.70 (m, 1H), 4.65-4.59 (m, 1H), 2.90-2.86 (m, 1H), 1.75 (br s, 1H), 1.65-1.51 (m, 2H), 0.69-0.59 (m, 1H), 0.40-0.35 (m, 1H), 0.05-0.01 (m, 1H).
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